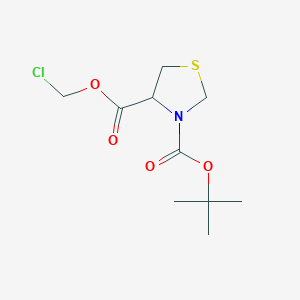
4,8-Dichloro-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dichloro-5,6,7,8-tetrahydroquinoline is a heterocyclic compound that belongs to the class of quinolines. This compound is characterized by the presence of two chlorine atoms at the 4th and 8th positions of the quinoline ring, and a partially saturated ring structure due to the tetrahydro configuration. Quinolines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-5,6,7,8-tetrahydroquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,8-dichloroaniline with cyclohexanone in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction typically requires heating and may involve the use of acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4,8-Dichloro-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 8th positions can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives or reduced to form fully saturated compounds.
Cyclization and Ring-Opening Reactions: The compound can participate in cyclization reactions to form more complex structures or undergo ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce a quinoline compound with additional functional groups .
Scientific Research Applications
4,8-Dichloro-5,6,7,8-tetrahydroquinoline has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Chemistry: It is employed in the development of new materials and chemical processes, including the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,8-Dichloro-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Similar in structure but with chlorine atoms at the 4th and 7th positions.
5,6,7,8-Tetrahydroquinoline: Lacks chlorine substituents and is used in the synthesis of various heterocyclic compounds.
8-Acetyl-5,6,7,8-tetrahydroquinoline: Contains an acetyl group at the 8th position and is used in medicinal chemistry.
Uniqueness
4,8-Dichloro-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern and partially saturated ring structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its applications in medicinal and industrial chemistry make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H9Cl2N |
|---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
4,8-dichloro-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C9H9Cl2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h4-5,8H,1-3H2 |
InChI Key |
YOAZSHTZGSTAET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC=CC(=C2C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




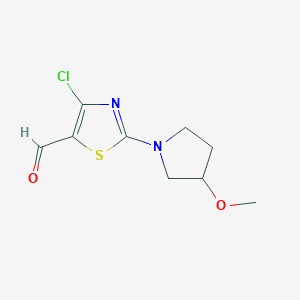
![Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189209.png)
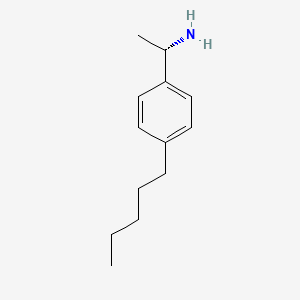

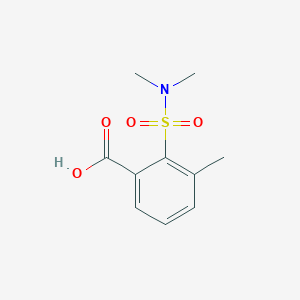
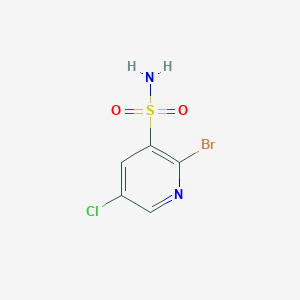
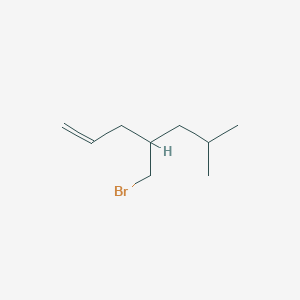


![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B13189263.png)
